2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride
CAS No.:
Cat. No.: VC18027969
Molecular Formula: C8H19Cl2N3O
Molecular Weight: 244.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H19Cl2N3O |
|---|---|
| Molecular Weight | 244.16 g/mol |
| IUPAC Name | 2-(4-amino-4-methylpiperidin-1-yl)acetamide;dihydrochloride |
| Standard InChI | InChI=1S/C8H17N3O.2ClH/c1-8(10)2-4-11(5-3-8)6-7(9)12;;/h2-6,10H2,1H3,(H2,9,12);2*1H |
| Standard InChI Key | BCPJQWIRULBMIY-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCN(CC1)CC(=O)N)N.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises a piperidine ring substituted at the 4-position with both an amino (-NH₂) and methyl (-CH₃) group. The acetamide moiety (-NHCOCH₃) is attached to the piperidine’s nitrogen atom, while the dihydrochloride salt enhances aqueous solubility (Figure 1).
Molecular Formula: C₇H₁₄Cl₂N₂O
Key Features:
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Piperidine Core: A six-membered saturated ring with nitrogen at position 1.
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4-Amino-4-methyl Substitution: Introduces steric bulk and hydrogen-bonding capacity.
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Acetamide Side Chain: Provides hydrogen-bond acceptor/donor sites for target interactions.
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Dihydrochloride Salt: Improves stability and dissolution in biological matrices .
Comparative Structural Analysis
Piperidine derivatives with acetamide functionalities have been extensively explored in antimalarial drug development. For example, compounds featuring 4-amino-1-methylpiperidinyl groups demonstrated EC₅₀ values of 25–35 nM against Plasmodium falciparum, alongside improved metabolic stability (human hepatic clearance: 1.9–23 μL/min/mg) . These analogs share critical structural motifs with 2-(4-amino-4-methylpiperidin-1-yl)acetamide dihydrochloride, suggesting comparable bioactivity potential.
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous piperidine-acetamide derivatives are typically synthesized via:
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Ring Formation: Cyclization of appropriate amines or ketones to generate the piperidine core.
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Substitution Reactions: Introducing the 4-amino-4-methyl groups via nucleophilic substitution or reductive amination.
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Acetamide Coupling: Reacting the piperidine intermediate with acetyl chloride or acetic anhydride.
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Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride .
Key Reactivity Profiles
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Amide Hydrolysis: The acetamide group may undergo hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives.
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Salt Disproportionation: The dihydrochloride form can release HCl in solution, affecting pH-dependent stability.
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Oxidative Metabolism: Piperidine rings are susceptible to CYP450-mediated oxidation, potentially generating hydroxylated metabolites .
Physicochemical Properties
Predicted and Experimental Data
Stability and Solubility
The dihydrochloride salt enhances aqueous solubility compared to the free base, a trait observed in related compounds (e.g., 4-amino-1-methylpiperidinyl derivatives with solubility >150 μM) . Stability studies on analogs suggest moderate hepatic clearance (human: 5.4–23 μL/min/mg; rat: 1.9–24 μL/min/10⁶ cells), indicating potential for oral bioavailability .
Pharmacological Activity
Metabolic and Toxicity Profiles
Piperidine-acetamide derivatives demonstrate species-dependent metabolic stability. For example:
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Human Liver Microsomes: Clearance rates of 5.4–23 μL/min/mg .
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Mouse Models: Higher susceptibility to degradation (e.g., 2.1–24 μL/min/10⁶ cells) .
The dihydrochloride form may mitigate first-pass metabolism by improving solubility and reducing enzymatic exposure.
Applications and Therapeutic Prospects
Antimalarial Drug Development
The compound’s scaffold aligns with leads in the 2-anilino quinazoline and dihydroquinazolinone series, which show oral efficacy in murine malaria models . Key advantages include:
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Selectivity: >50-fold selectivity over mammalian cells in analogs .
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Oral Bioavailability: Blood plasma levels exceeding EC₅₀ values in preclinical studies .
Neuropharmacological Considerations
While unreported for this specific compound, piperidine derivatives often exhibit neuromodulatory effects (e.g., sigma receptor antagonism). Further studies are needed to explore this potential .
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